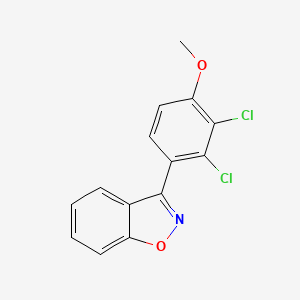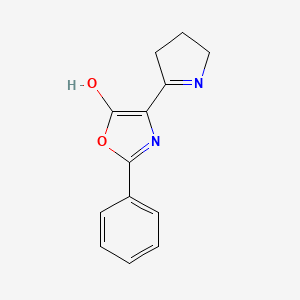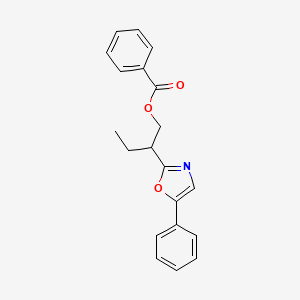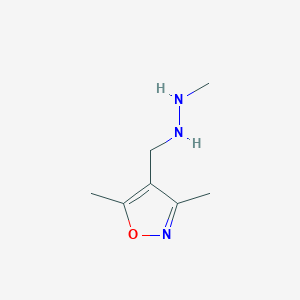![molecular formula C11H19N B12878014 3-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12878014.png)
3-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine is a nitrogen-containing heterocyclic compound It is part of the azepine family, which is known for its seven-membered ring structure containing one nitrogen atom
Métodos De Preparación
The synthesis of 3-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine typically involves cyclization reactions. One common method is the ring expansion of smaller cyclic compounds, such as pyrrolidine or piperidine derivatives, using various reagents and conditions. For example, the cyclization can be achieved through thermal, photochemical, or microwave irradiation methods . Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency.
Análisis De Reacciones Químicas
3-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule, using reagents such as alkyl halides or acyl chlorides.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Aplicaciones Científicas De Investigación
3-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Mecanismo De Acción
The mechanism of action of 3-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s nitrogen atom can participate in hydrogen bonding or coordination with metal ions, influencing its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
3-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine can be compared with other similar compounds, such as:
Azepine: A seven-membered ring with one nitrogen atom, but without the additional methano bridge.
Pyrrolidine: A five-membered ring with one nitrogen atom, which can be a precursor for the synthesis of azepine derivatives.
Piperidine: A six-membered ring with one nitrogen atom, another precursor for azepine synthesis.
Propiedades
Fórmula molecular |
C11H19N |
|---|---|
Peso molecular |
165.27 g/mol |
Nombre IUPAC |
3-methyl-2-azatricyclo[6.2.1.02,6]undecane |
InChI |
InChI=1S/C11H19N/c1-8-2-4-10-6-9-3-5-11(7-9)12(8)10/h8-11H,2-7H2,1H3 |
Clave InChI |
ZWPOGJRGJWKALA-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2N1C3CCC(C2)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-1H-pyrrolo[1,2-a]imidazole](/img/structure/B12877931.png)

![4-Cyanobenzo[d]oxazole-2-acetic acid](/img/structure/B12877938.png)
![[5-([1,1'-Biphenyl]-4-yl)-3-methyl-1,2-oxazol-4-yl]methanol](/img/structure/B12877945.png)
![4-[4-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12877951.png)

![4-Amino-1H-benzo[d][1,2,3]triazol-7-ol](/img/structure/B12877962.png)






![4-(Dibenzo[b,d]furan-3-yl)butanoic acid](/img/structure/B12878017.png)
